molecular formula C11H19NO2 B1407329 trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone CAS No. 1932817-37-2

trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone

Cat. No. B1407329
M. Wt: 197.27 g/mol
InChI Key: XUASRAZNGQRONV-UHFFFAOYSA-N
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Description

Trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone, also known as 4-OH-Pyrrolidin-1-yl-methanone, or 4-OH-PPM, is a synthetic chemical compound which has been the subject of a great deal of research in recent years. It is a cyclic amide which is used in a variety of scientific and medical applications, ranging from drug synthesis to laboratory research.

Scientific Research Applications

Synthesis and Characterization

  • Organotin(IV) complexes of derivatives including (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized, highlighting their potential as drugs due to improved antibacterial activities. These complexes were evaluated for their in vitro antimicrobial activities, showing promise in drug development (Singh et al., 2016).

Biological Screening

  • The synthesized organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives showed significant activity against various bacterial and fungal species, suggesting their potential in antimicrobial drug development (Singh et al., 2016).

Derivative Synthesis and Applications

  • Pyrrolidine derivatives, including those related to trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone, have been synthesized and show significant biological activities. These activities are crucial in clinical drugs, such as anti-migraine, antiviral, and anticancer medications (Prasad et al., 2021).

Antimicrobial and Antioxidant Activities

  • Various compounds synthesized from pyrrolidine derivatives have been tested for their antimicrobial and antioxidant activities. These studies provide insights into the potential pharmaceutical applications of these compounds (Lynda, 2021).

Structural and Molecular Studies

  • Structural analyses, such as X-ray diffraction and nuclear magnetic resonance spectroscopy, have been conducted on pyrrolidine derivatives. These studies contribute to a deeper understanding of their chemical properties and potential applications in various scientific fields (Butcher et al., 2006).

Molecular Docking and Analysis

  • Molecular docking studies of pyrrolidine derivatives have been performed, illustrating their interaction with various biological targets. This research is vital in drug design and discovery, especially in understanding how these compounds can be used in treating diseases (Lynda, 2021).

Pharmaceutical Industry Applications

  • Monoterpene derivatives, including pyrrolidine derivatives, have shown significant biological relevance in the pharmaceutical industry, particularly for their anti-microbial and anti-fungal properties (Masila et al., 2020).

properties

IUPAC Name

(4-hydroxycyclohexyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUASRAZNGQRONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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